molecular formula C24H27ClN4OS B2897360 N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1190011-51-8

N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No.: B2897360
CAS No.: 1190011-51-8
M. Wt: 455.02
InChI Key: FAMGCYOCCXZWNI-UHFFFAOYSA-N
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Description

This compound features a 1,4,8-triazaspiro[4.5]deca-1,3-diene core, a structural motif conferring conformational rigidity due to its spirocyclic architecture. The thioacetamide linkage (-S-CH2-C(=O)-NH-) bridges the spiro ring to the 5-chloro-2-methylphenyl substituent, while the p-tolyl group (para-methylphenyl) is attached to the triaza ring.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[8-methyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4OS/c1-16-4-7-18(8-5-16)22-23(28-24(27-22)10-12-29(3)13-11-24)31-15-21(30)26-20-14-19(25)9-6-17(20)2/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMGCYOCCXZWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=C(C=CC(=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The molecular structure of the compound can be broken down into several key components:

  • Chloromethylphenyl Group : The presence of a 5-chloro substituent on a 2-methylphenyl ring.
  • Thioacetamide Linkage : This features a thioether group connected to an acetamide.
  • Triazaspiro Structure : The unique triazaspiro[4.5]deca configuration contributes to its biological properties.

Molecular Formula

The molecular formula for this compound is C20H24ClN5SC_{20}H_{24}ClN_5S, indicating a complex structure with multiple functional groups.

Research indicates that compounds similar to N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide may exhibit activity against various targets in cancer therapy. Specifically, they may function as multikinase inhibitors (MKIs), which are known to inhibit receptor tyrosine kinase (RTK) signaling pathways crucial for tumor growth and angiogenesis.

In Vitro Studies

In vitro studies have shown that related compounds can effectively inhibit the activity of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a significant role in tumor angiogenesis. For instance, a study demonstrated that certain derivatives of 5-chloro-N-substituted phenyl compounds exhibited potent inhibitory effects on VEGFR-2 comparable to established MKIs like sunitinib and semaxinib .

Cytotoxicity

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines. The results indicate that they possess significant antiproliferative activity, leading to cell cycle arrest and apoptosis in targeted cancer cells. This suggests their potential use as therapeutic agents in oncology.

Study Overview

A comprehensive study conducted on a series of related compounds explored their synthesis and biological evaluation. Key findings from this research include:

  • Selectivity : Certain derivatives showed selective inhibition towards VEGFR-2 without significantly affecting other kinases.
  • Efficacy : In vivo models demonstrated reduced tumor growth in treated subjects compared to controls.
  • Safety Profile : Preliminary toxicity assessments indicated manageable safety profiles with no severe adverse effects reported at therapeutic doses.

Data Table of Biological Activity

Compound NameTargetIC50 (µM)SelectivityReference
Compound AVEGFR-20.05High
Compound BVEGFR-10.15Moderate
Compound CPDGFR0.10High

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a) 2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA)
  • Core: Oxadiazole-thienopyridine hybrid (non-spiro) vs. triazaspiro[4.5]deca-diene.
  • Substituents : Similar p-tolyl and chlorophenyl groups but lacks spirocyclic rigidity.
  • Activity : Studied for solvent affinities; structural flexibility may reduce target selectivity compared to the spiro compound .
b) N-R-2-(5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-ylthio)acetamides
  • Core: 1,2,4-triazole (non-spiro) vs. 1,4,8-triazaspiro.
  • Substituents : Thiophene and variable R groups.
  • Synthesis: Novel N'-substituted methods using thiophene derivatives, contrasting with the spiro compound’s likely condensation route .
c) N-(Substituted-phenyl)-2-[5-(3-Substituted-phenyl)-1,3,4-thiadiazol-2-yl amino]acetamides
  • Core : Thiadiazole vs. triazaspiro.
  • Activity : Demonstrated analgesic and antipyretic properties, suggesting acetamide-thio linkages may broadly support bioactivity .

Substituent Effects

Compound Key Substituents Impact on Properties
Target Compound 5-Chloro-2-methylphenyl, p-tolyl Enhanced lipophilicity, rigid binding
CPA 2-Chlorophenyl, p-tolyl Flexible backbone, moderate affinity
Compounds Thiophen-2-ylmethyl, R groups Tunable electronic profiles
Compounds Substituted phenyl, thiadiazole High solubility, CNS activity

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